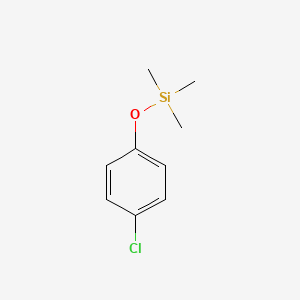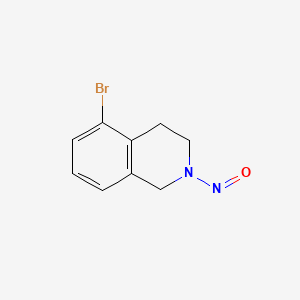![molecular formula C7H11ClF3N B15299717 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-2-azabicyclo[311]heptane hydrochloride is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The process includes the incorporation of the core structure into the antihistamine drug Rupatidine, which significantly improves its physicochemical properties .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthesis techniques that can be adapted for large-scale production. The reduction of spirocyclic oxetanyl nitriles remains a key step in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction process involves the gain of electrons or hydrogen atoms, leading to a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl groups are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl group.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar core structures but may contain different substituents, leading to variations in their properties and applications.
Uniqueness: 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications where specific interactions or properties are required.
Eigenschaften
Molekularformel |
C7H11ClF3N |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-3-5(4-6)1-2-11-6;/h5,11H,1-4H2;1H |
InChI-Schlüssel |
ZWWBJYHVRDGCOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(CC1C2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
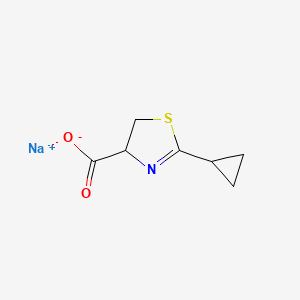
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
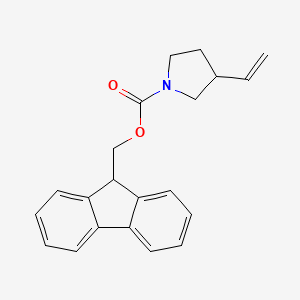
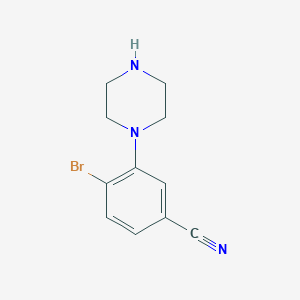
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
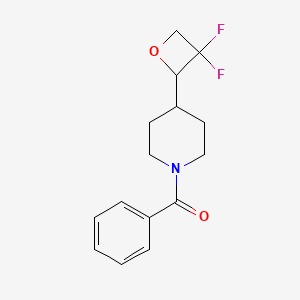

![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
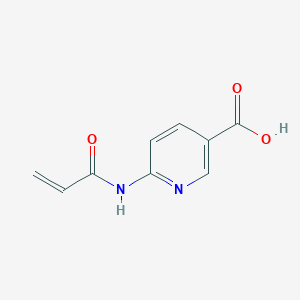
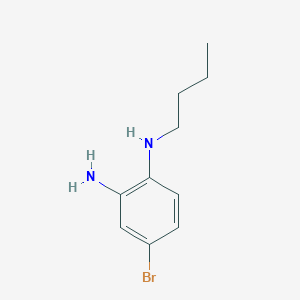
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
